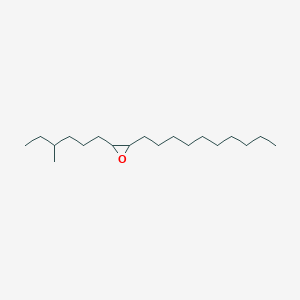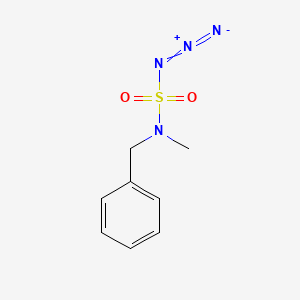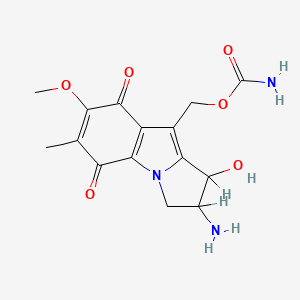![molecular formula C35H24N6Na4O15S4 B14683643 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt CAS No. 28706-22-1](/img/structure/B14683643.png)
1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes naphthalene and phenylene groups connected through azo linkages and sulfonic acid groups. It is commonly used in dyeing processes and has significant industrial relevance.
Vorbereitungsmethoden
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves several steps:
Diazotization: This process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-amino-4-methylanisole.
Light Gasification: The final step involves light gasification to obtain the desired product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s ability to bind to proteins and other biomolecules makes it useful in various biological assays.
Wirkmechanismus
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in dyeing and other applications. The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid disodium salt: This compound lacks the azo linkages and has different applications.
Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate): This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt lies in its specific combination of functional groups, which confer distinct chemical reactivity and application potential.
Eigenschaften
CAS-Nummer |
28706-22-1 |
|---|---|
Molekularformel |
C35H24N6Na4O15S4 |
Molekulargewicht |
988.8 g/mol |
IUPAC-Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]carbamoylamino]-2-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-55-29-15-19(9-11-27(29)40-38-21-13-25-23(33(17-21)59(49,50)51)5-3-7-31(25)57(43,44)45)36-35(42)37-20-10-12-28(30(16-20)56-2)41-39-22-14-26-24(34(18-22)60(52,53)54)6-4-8-32(26)58(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KIKXQDFFSVCVQD-UHFFFAOYSA-J |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])OC)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)




![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)


![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)





